molecular formula C12H16N2O3S B5313299 4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B5313299
M. Wt: 268.33 g/mol
InChI Key: VTDDTYGIUIGOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as S 3226, is a sulfonamide drug that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), which is involved in the regulation of sodium transport in various epithelial tissues.

Mechanism of Action

S 3226 exerts its pharmacological effects by selectively inhibiting ENaC, which is a transmembrane protein that regulates sodium transport in various epithelial tissues. ENaC is composed of three subunits (α, β, and γ) that form a channel for the selective transport of sodium ions across the cell membrane. S 3226 binds to the extracellular domain of the α-subunit of ENaC and inhibits its activity, thereby reducing sodium reabsorption and promoting sodium excretion.
Biochemical and Physiological Effects:
S 3226 has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, improvement of lung function, and reduction of fluid accumulation in the lungs. These effects are mediated by the inhibition of ENaC-mediated sodium transport in various epithelial tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of S 3226 is its high selectivity for ENaC, which allows for the specific inhibition of sodium transport in epithelial tissues. This selectivity reduces the risk of off-target effects and makes S 3226 a valuable tool for studying the physiological and pathological roles of ENaC. However, one of the limitations of S 3226 is its low solubility in aqueous solutions, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for the research and development of S 3226. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the therapeutic potential of S 3226 in other medical conditions, such as heart failure and renal disease. Additionally, the development of novel ENaC inhibitors based on the structure of S 3226 could lead to the discovery of more potent and selective compounds for the treatment of various epithelial disorders.

Synthesis Methods

The synthesis of S 3226 involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting nitro compound with iron powder. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

S 3226 has been extensively studied for its potential therapeutic applications in various medical conditions, including hypertension, cystic fibrosis, and pulmonary edema. In hypertension, S 3226 has been shown to reduce blood pressure by inhibiting ENaC-mediated sodium reabsorption in the kidneys. In cystic fibrosis, S 3226 has been shown to improve lung function by reducing the viscosity of mucus and facilitating its clearance. In pulmonary edema, S 3226 has been shown to reduce fluid accumulation in the lungs by inhibiting ENaC-mediated sodium transport.

properties

IUPAC Name

4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-4-5-10(18(13,16)17)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDDTYGIUIGOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.